6-iodo-N-(3-methoxypropyl)quinazolin-4-amine
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Overview
Description
6-iodo-N-(3-methoxypropyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-iodoquinazoline with 3-methoxypropylamine under appropriate conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-iodo-N-(3-methoxypropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
6-iodo-N-(3-methoxypropyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-N-(3-methoxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets. For example, quinazoline derivatives are known to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
6-iodoquinazoline: A precursor in the synthesis of 6-iodo-N-(3-methoxypropyl)quinazolin-4-amine.
N-(3-methoxypropyl)quinazolin-4-amine: A related compound without the iodine atom.
Other Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the N-(3-methoxypropyl) group, which can confer specific biological activities and chemical reactivity not found in other quinazoline derivatives .
Properties
IUPAC Name |
6-iodo-N-(3-methoxypropyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O/c1-17-6-2-5-14-12-10-7-9(13)3-4-11(10)15-8-16-12/h3-4,7-8H,2,5-6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCDFVYAYSDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=NC2=C1C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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